molecular formula C8H17NO B15314371 rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis

rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis

Cat. No.: B15314371
M. Wt: 143.23 g/mol
InChI Key: DRBJWKIPYFGWIV-JGVFFNPUSA-N
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Description

rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis is a chiral compound with a cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Methoxymethyl Group: This step involves the introduction of the methoxymethyl group at the 2-position of the cyclopentane ring. Common reagents for this step include methoxymethyl chloride and a base such as sodium hydride.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide and a strong base.

    Amination: The final step involves the introduction of the amine group at the 1-position of the cyclopentane ring. This can be achieved through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium azide and thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The methoxymethyl and methyl groups contribute to its overall hydrophobicity, influencing its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(hydroxymethyl)-2-methylcyclopentan-1-amine,cis: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    rac-(1R,2R)-2-(methoxymethyl)-2-ethylcyclopentan-1-amine,cis: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxymethyl group provides a unique reactivity pattern compared to similar compounds with different substituents .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S,2S)-2-(methoxymethyl)-2-methylcyclopentan-1-amine

InChI

InChI=1S/C8H17NO/c1-8(6-10-2)5-3-4-7(8)9/h7H,3-6,9H2,1-2H3/t7-,8+/m0/s1

InChI Key

DRBJWKIPYFGWIV-JGVFFNPUSA-N

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N)COC

Canonical SMILES

CC1(CCCC1N)COC

Origin of Product

United States

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